molecular formula C13H12O2S B14368732 1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one CAS No. 93000-72-7

1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one

Cat. No.: B14368732
CAS No.: 93000-72-7
M. Wt: 232.30 g/mol
InChI Key: PIZACEZFYQCZLP-UHFFFAOYSA-N
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Description

1-(Phenylsulfanyl)-6-oxabicyclo[321]oct-3-en-7-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one typically involves multi-step organic reactions. One common method includes the reaction of phenylthiol with a suitable bicyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction conditions, ensuring consistent quality control, and possibly using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The phenylsulfanyl group can also participate in various chemical interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but may have different functional groups.

    Phenylsulfanyl derivatives: These compounds contain the phenylsulfanyl group but may have different core structures.

Uniqueness

1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one is unique due to its combination of a bicyclic core and a phenylsulfanyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

93000-72-7

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

1-phenylsulfanyl-6-oxabicyclo[3.2.1]oct-3-en-7-one

InChI

InChI=1S/C13H12O2S/c14-12-13(8-4-5-10(9-13)15-12)16-11-6-2-1-3-7-11/h1-7,10H,8-9H2

InChI Key

PIZACEZFYQCZLP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1(C(=O)O2)SC3=CC=CC=C3

Origin of Product

United States

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